molecular formula C13H23N3O3 B1439681 Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 902133-63-5

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B1439681
M. Wt: 269.34 g/mol
InChI Key: NPTZWFCKLAFHIL-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

Sodium hydride (59 mg, 60% dispersion in oil, 1.5 mmol) was added to a solution of 1-t-butoxycarbonyl-4-(2-chloroethylamino)piperidine (305 mg, 0.98 mmol) in dimethylformamide (5 mL), and the reaction stirred at room temperature overnight. The reaction was quenched with water, filtered and purified by reverse phase HPLC(C-18, 5% to 95% 0.1% trifluoroacetic acid/acetonitrile in 0.1% aqueous trifluoroacetic acid, gradient elution), to give the title compound (30 mg). 1H NMR (500 MHz, CDCl3) □ 4.22 (br s, 3H), 3.88 (tt, J=4, 12 Hz, 1H), 3.52 (m, 2H), 3.46 (m, 2H), 2.79 (br t, 11 Hz, 2H), 1.72 (d, J=12 Hz, 2H), 1.56 (m, 2H), 1.48 (s, 9H).
Quantity
59 mg
Type
reactant
Reaction Step One
Name
1-t-butoxycarbonyl-4-(2-chloroethylamino)piperidine
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([NH:16][CH2:17][CH2:18]Cl)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].C[N:21](C)[CH:22]=[O:23]>>[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([N:16]2[CH2:17][CH2:18][NH:21][C:22]2=[O:23])[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
59 mg
Type
reactant
Smiles
[H-].[Na+]
Name
1-t-butoxycarbonyl-4-(2-chloroethylamino)piperidine
Quantity
305 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NCCCl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC(C-18, 5% to 95% 0.1% trifluoroacetic acid/acetonitrile in 0.1% aqueous trifluoroacetic acid, gradient elution),

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.